Ácido 3-(3-bromopiridin-2-il)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

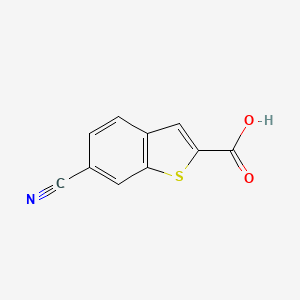

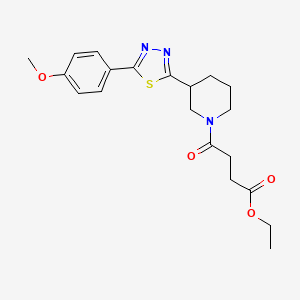

“3-(3-Bromopyridin-2-yl)propanoic acid” is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-(3-Bromopyridin-2-yl)propanoic acid” is1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) . This indicates the presence of a bromopyridinyl group attached to a propanoic acid moiety.

Aplicaciones Científicas De Investigación

Síntesis de Ftalocianinas Monoisoméricas

Se utiliza en la síntesis y caracterización de ftalocianinas monoisoméricas 1,8,15,22-sustituidas (A3B y A2B2) . Estas son moléculas grandes y planares con aplicaciones potenciales en ciencia de materiales y terapia fotodinámica .

Actividad Antimicrobiana

Los derivados de este compuesto, específicamente los derivados del ácido 3-aril-3-(furan-2-il)propenoico, han demostrado una buena actividad antimicrobiana contra el hongo Candida albicans, similar a la levadura . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .

Síntesis de Díadas de Ftalocianina-Fulereno

Se ha utilizado en la síntesis de díadas de ftalocianina-fulereno . Estas son moléculas complejas con aplicaciones potenciales en conversión de energía solar y terapia fotodinámica .

Mecanismo De Acción

Target of Action

It belongs to the class of pyridine derivatives, which are known to bind with high affinity to multiple receptors .

Mode of Action

Pyridine derivatives, to which this compound belongs, are known to interact with their targets in a variety of ways, influencing numerous biological processes .

Biochemical Pathways

Indole derivatives, a related class of compounds, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds, such as indole derivatives, have been shown to exert a wide range of biological effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-bromopropionic acid in lab experiments include its low toxicity, its ability to react with a variety of compounds, and its ability to act as a catalyst for certain reactions. The main limitation of using 3-bromopropionic acid in lab experiments is its cost, as it is relatively expensive compared to other organic compounds. In addition, its reactivity can be unpredictable, and it can be difficult to control the reaction conditions.

Direcciones Futuras

There are a number of potential future directions for the use of 3-bromopropionic acid in scientific research. These include its use in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals, its use in the synthesis of polymers, its use in the study of enzyme-catalyzed reactions, and its use in the study of biochemical and physiological effects. In addition, 3-bromopropionic acid could be used in the development of new methods for the synthesis of compounds, such as peptides and proteins. Finally, 3-bromopropionic acid could be used in the development of new methods for the synthesis of materials, such as dyes and plastics.

Métodos De Síntesis

3-bromopropionic acid can be synthesized through a variety of methods, including the reaction of bromine with propionic acid or the reaction of bromoacetaldehyde with an aqueous solution of sodium hydroxide. The reaction of bromine with propionic acid is the most common method for producing 3-bromopropionic acid. This reaction is carried out in a suitable solvent, such as ethanol, at a temperature of 0-5°C. The reaction of bromoacetaldehyde with an aqueous solution of sodium hydroxide is a less commonly used method for producing 3-bromopropionic acid. This reaction is typically carried out at a temperature of 70-80°C.

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-bromopyridin-3-yl)propanoic acid”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling the compound .

Propiedades

IUPAC Name |

3-(3-bromopyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5-10-7(6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGCPSMHRTXCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2457347.png)

![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)

![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)

![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)

![2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2457367.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)